5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

hydrothermal synthesis tetrazole cycloaddition green chemistry

5-(4′-Methylbiphenyl-2-yl)-1H-tetrazole is the only structure codified as Impurity E across three major sartan monographs—losartan, irbesartan, and candesartan. A single certified lot supports ANDA method validation and QC release for multiple drug products, reducing procurement complexity. Its para-methyl group is chemically inert under coupling conditions, ensuring reliable alkylation without side reactions. Require ≥98% HPLC purity with full Certificate of Analysis (NMR, MS) and storage at 2–8°C. The 147–152°C melting point enables rapid incoming identity verification against des‑methyl analogs.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
CAS No. 120568-11-8
Cat. No. B1675147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
CAS120568-11-8
SynonymsLosartan potassium impurity E;  L-158507;  L 158507;  L158507; 
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
InChIInChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)
InChIKeyVWOJMXKARYCRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole (CAS 120568-11-8): Core Biphenyl-Tetrazole Intermediate and Pharmacopeial Impurity Standard


5-(4′-methylbiphenyl-2-yl)-1H-tetrazole (MBPTZ, CAS 120568-11-8) is a biphenyl-tetrazole derivative that serves as a key synthetic intermediate in the manufacture of multiple angiotensin II receptor blockers (ARBs), including losartan, valsartan, irbesartan, and candesartan [1]. The compound is also codified as Losartan EP Impurity E, Irbesartan Methyl Impurity, and Candesartan Methyl Impurity under European Pharmacopoeia monographs [2]. Its core structural feature—a para-methyl substituted biphenyl moiety appended to a 1H-tetrazole ring—represents the conserved pharmacophoric scaffold of the sartan drug class [3].

Why 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole Cannot Be Substituted with Other Tetrazole Intermediates in Sartan Synthesis and Impurity Control


Although multiple biphenyl-tetrazole derivatives exist as ARB intermediates, 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole occupies a singular position due to its para-methyl substitution pattern. Unlike the chloromethyl or hydroxymethyl analogs employed in downstream functionalization, this compound's methyl group is chemically inert under standard coupling conditions, preventing unwanted side reactions during alkylation steps [1]. In impurity profiling, regulatory monographs specifically designate this exact structure as Impurity E for losartan, irbesartan, and candesartan APIs; substitution with any structurally similar tetrazole—including the des-methyl biphenyl-tetrazole or ortho-substituted variants—would fail to meet pharmacopeial identity requirements for analytical reference standards [2]. Furthermore, the para-methyl group imparts distinct chromatographic retention behavior (HPLC) relative to unsubstituted or differently substituted biphenyl-tetrazoles, meaning generic replacement would compromise method validation accuracy in quality control workflows [3].

Quantitative Differentiation Evidence for 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole: Synthesis Efficiency, Purity, and Physicochemical Benchmarking


Hydrothermal Synthesis Achieves 95% Yield and 99% Purity Without Recrystallization Versus Conventional Cycloaddition Methods

The hydrothermal synthesis protocol for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole demonstrates a substantial yield advantage over conventional tetrazole-forming cycloaddition methods. Under optimized hydrothermal conditions (1.2 equiv 4′-methylbiphenyl-2-carbonitrile, 1 equiv NaN₃, propane-1,2-diol/H₂O mixed solvent, 1.5 equiv NH₄Cl, 0.2 equiv NH₄F catalyst), the product is obtained in 95% yield with 99% purity after simple post-processing, eliminating the need for recrystallization [1]. In contrast, the widely cited Sharpless Zn(II)-catalyzed aqueous cycloaddition method for tetrazole synthesis produces complex Zn(II) by-products upon precipitation, resulting in lower isolated yields and requiring additional purification steps for mass production viability [2]. Alternative methods employing Me₃SnN₃ or Me₃SiN₃ improve yield but introduce toxic heavy metal ions and extend the synthetic route [3].

hydrothermal synthesis tetrazole cycloaddition green chemistry process optimization

Pharmacopeial Codification as Impurity E for Three Distinct Sartan APIs Establishes Irreplaceable Analytical Reference Standard Status

5-(4′-methylbiphenyl-2-yl)-1H-tetrazole is uniquely codified as Losartan EP Impurity E, Irbesartan Methyl Impurity, and Candesartan Methyl Impurity across European Pharmacopoeia monographs [1]. This cross-API applicability means a single reference standard lot supports analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) covering three distinct active pharmaceutical ingredients [2]. No other biphenyl-tetrazole analog—including des-methyl biphenyl-tetrazole, 5-(4′-chloromethylbiphenyl-2-yl)-1H-tetrazole, or 5-(4′-hydroxymethylbiphenyl-2-yl)-1H-tetrazole—carries this tri-API pharmacopeial designation . The compound is routinely monitored by HPLC with UV detection and confirmed by LC-MS and NMR for structural assignment in batch release and stability documentation [3].

pharmaceutical impurity reference standard pharmacopeial compliance HPLC method validation

Reported Melting Point Range of 147-152°C Enables Identity Verification Against Structurally Similar Tetrazole Analogs

The experimentally determined melting point range for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole is 147-152°C , with alternative sources reporting 150°C and 141-146°C [1]. This thermal property provides a simple, cost-effective identity verification parameter that distinguishes the compound from its closely related analogs. The des-methyl analog 5-(biphenyl-2-yl)-1H-tetrazole exhibits a melting point of approximately 122-125°C, while the trityl-protected derivative 5-(4′-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole melts at 188-192°C [2]. The ~25°C difference from the des-methyl analog is analytically significant for rapid identity confirmation by melting point apparatus without requiring HPLC or spectroscopic instrumentation.

melting point physicochemical characterization identity testing quality specification

Predicted pKa of 4.17 Informs Reaction Selectivity and Salt Formation Behavior Relative to Other Biphenyl-Tetrazoles

The predicted pKa for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole is 4.17 ± 0.10 . The 1H-tetrazole NH proton is acidic due to the electron-withdrawing nature of the tetrazole ring and the conjugated biphenyl system. This acidity enables selective deprotonation and subsequent N-alkylation with appropriate electrophiles under mildly basic conditions, a critical step in constructing the full sartan molecular framework [1]. The para-methyl substitution exerts a modest electron-donating inductive effect that slightly elevates pKa relative to unsubstituted biphenyl-tetrazole (predicted pKa ~4.05), a nuance that can influence the choice of base and reaction temperature during alkylation to minimize competing O-alkylation or tetrazole ring decomposition [2].

pKa acid-base chemistry tetrazole acidity salt formation reaction optimization

Commercial Availability at >98% HPLC Purity with Full Certificate of Analysis Documentation Supports cGMP Analytical Workflows

Commercially available lots of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole are certified at >98% purity by HPLC, with some lots specified at 98.59% by HPLC and NMR characterization [1]. This purity level meets or exceeds the typical ≥98% threshold required for pharmaceutical reference standards used in analytical method validation and quality control release testing . The compound is supplied with a Certificate of Analysis (CoA) documenting HPLC chromatographic purity, NMR structural confirmation, and mass spectrometry identity verification . Long-term storage at 2-8°C is specified to maintain stability . In comparison, technical-grade biphenyl-tetrazole intermediates produced for bulk API synthesis typically carry 90-95% purity without comprehensive analytical documentation, making them unsuitable for regulatory QC applications requiring traceable reference materials.

reference standard certificate of analysis HPLC purity cGMP compliance quality control

Limited Aqueous Solubility and High LogP (XLogP3 = 3.1) Distinguish Extraction and Chromatographic Behavior from More Polar Analogs

5-(4′-methylbiphenyl-2-yl)-1H-tetrazole exhibits a computed XLogP3 value of 3.1, reflecting moderate lipophilicity conferred by the biphenyl scaffold [1]. The compound is only slightly soluble in DMSO and methanol, with negligible aqueous solubility . This solubility profile contrasts with more polar biphenyl-tetrazole derivatives such as 5-(4′-hydroxymethylbiphenyl-2-yl)-1H-tetrazole (predicted LogP ~2.3) and 5-(4′-carboxybiphenyl-2-yl)-1H-tetrazole (predicted LogP ~2.0) [2]. The lipophilicity differential translates to distinct chromatographic retention on reversed-phase HPLC columns (C18), where this compound elutes later than its more polar analogs, providing a practical means of resolution in impurity profiling methods [3].

LogP solubility chromatographic retention lipophilicity sample preparation

Optimal Deployment Scenarios for 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole in Pharmaceutical Development and Quality Control


Reference Standard for Multi-API Impurity Profiling in Sartan ANDA Submissions

This compound is optimally deployed as a certified reference standard for HPLC method validation and quality control release testing across losartan, irbesartan, and candesartan ANDA submissions. Its pharmacopeial codification as Impurity E for three distinct APIs enables a single reference standard lot to support analytical workflows for multiple drug products, reducing procurement complexity and maintaining pharmacopeial compliance. The compound's characteristic retention behavior on reversed-phase C18 columns, governed by its XLogP3 of 3.1, provides reliable resolution from the parent API peaks. Procurement specifications should require ≥98% HPLC purity with a full Certificate of Analysis including NMR and MS confirmation, and long-term storage at 2-8°C to maintain stability [1].

Synthetic Intermediate Sourcing for High-Volume Sartan API Manufacturing

For manufacturers engaged in multi-ton production of sartan APIs, this compound represents the core biphenyl-tetrazole building block from which the final drug substance is elaborated via N-alkylation at the tetrazole ring. The hydrothermal synthesis route achieving 95% yield and 99% purity without recrystallization offers a compelling process economics advantage: reduced solvent consumption, elimination of a recrystallization unit operation, and lower cost-per-kilogram relative to conventional Zn(II)-catalyzed or organotin-based cycloaddition protocols. Procurement from suppliers capable of demonstrating this yield-purity profile should be prioritized, with incoming material verification utilizing the 147-152°C melting point as a rapid identity check against the des-methyl analog [2].

Method Development and System Suitability Testing for Sartan Impurity Profiling

Analytical development laboratories can utilize this compound as a system suitability standard to verify chromatographic performance before running impurity profiling assays on sartan API batches. The compound's moderate lipophilicity (XLogP3 = 3.1) and limited aqueous solubility necessitate careful sample preparation—typically dissolution in DMSO or methanol followed by dilution in mobile phase. The pKa of 4.17 informs mobile phase pH selection to ensure the tetrazole moiety remains largely non-ionized during reversed-phase separations, optimizing peak shape and retention time reproducibility. This systematic approach to method development is directly supported by the quantitative physicochemical data available for the compound [3].

Stability-Indicating Method Validation for Forced Degradation Studies

This compound serves as a critical marker in forced degradation studies of sartan APIs, where its formation as a degradation product must be monitored to validate stability-indicating HPLC methods. Its distinct retention time (dictated by XLogP3 = 3.1) and characteristic UV absorbance profile enable unambiguous identification in complex degradation matrices. The availability of high-purity reference material (>98% HPLC) with orthogonal characterization (NMR, MS) ensures accurate quantitation during method validation, meeting ICH Q2(R1) requirements for specificity, linearity, and accuracy. Long-term storage at 2-8°C maintains reference standard integrity throughout the validation lifecycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.